molecular formula C8H15NO B1526236 1-(Piperidin-2-yl)cyclopropan-1-ol CAS No. 864228-80-8

1-(Piperidin-2-yl)cyclopropan-1-ol

Cat. No.: B1526236
CAS No.: 864228-80-8
M. Wt: 141.21 g/mol
InChI Key: BDKDBWULCMICKY-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)cyclopropan-1-ol is a compound that features a cyclopropane ring bonded to a piperidine ring, with a hydroxyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a piperidine derivative. One common method is the reaction of piperidine with a cyclopropanating agent such as diazomethane or a similar carbene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of more readily available starting materials and reagents. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various cyclopropanol derivatives.

Scientific Research Applications

1-(Piperidin-2-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, commonly used in pharmaceuticals.

    Cyclopropanol: A three-membered ring with a hydroxyl group, known for its strained ring structure.

    Piperidin-2-yl derivatives: Compounds with similar piperidine structures but different functional groups.

Uniqueness

1-(Piperidin-2-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance binding affinity and specificity in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

1-piperidin-2-ylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8(4-5-8)7-3-1-2-6-9-7/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDBWULCMICKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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